BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

Epigenetics HDAC inhibition Positional isomerism

N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide (CAS 349110-61-8) is a synthetic substituted benzamide derivative with the molecular formula C21H16ClNO3 and a molecular weight of 365.8 g/mol. The compound belongs to the N-(2-benzoyl-4-chlorophenyl)benzamide class, a scaffold investigated for plant growth regulator activity and enzyme inhibition.

Molecular Formula C21H16ClNO3
Molecular Weight 365.81
CAS No. 349110-61-8
Cat. No. B2384137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
CAS349110-61-8
Molecular FormulaC21H16ClNO3
Molecular Weight365.81
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
InChIKeyYUIJWMJGWUHXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide (CAS 349110-61-8): Chemical Identity, Benzamide Class, and Procurement Baseline


N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide (CAS 349110-61-8) is a synthetic substituted benzamide derivative with the molecular formula C21H16ClNO3 and a molecular weight of 365.8 g/mol . The compound belongs to the N-(2-benzoyl-4-chlorophenyl)benzamide class, a scaffold investigated for plant growth regulator activity and enzyme inhibition [1]. Its structure features a 2-benzoyl-4-chlorophenyl core coupled to a 3-methoxybenzamide moiety via an amide linkage, distinguishing it from the 4-methoxy positional isomer (BML-210, CAS 169263-14-3) and the unsubstituted parent compound N-(2-benzoyl-4-chlorophenyl)benzamide (CAS 21259-25-6). Commercially, this compound is primarily available as a research chemical and synthetic building block from specialty chemical suppliers .

Why Generic Substitution Fails for N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide: The Critical Role of Methoxy Positional Isomerism


Within the N-(2-benzoyl-4-chlorophenyl)benzamide class, minor structural modifications produce profound and often opposing biological outcomes. The Hatim & Joshi (2004) study demonstrated that changing a single substituent on the benzamide ring can switch activity from plant growth promotion (PGP) to plant growth inhibition (PGI): compound 7g (3,4-OCH2O) exhibited PGP activity exceeding the benzyladenine standard by up to 32%, while 7f (4-CH3) showed PGI activity across all tested concentrations [1]. The 3-methoxy substitution in the target compound is structurally distinct from the 4-methoxy positional isomer BML-210, a known histone deacetylase (HDAC) inhibitor with an IC50 of approximately 10 µM against HDAC4 [2]. These examples illustrate that the position of the methoxy substituent is not a trivial variation—it dictates hydrogen-bonding geometry, electronic distribution, and target recognition. Generic substitution with an uncharacterized positional isomer or an unsubstituted analog therefore carries a high risk of producing qualitatively different biological results, making compound-specific procurement essential for reproducible research.

Quantitative Evidence Guide: N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide vs. Closest Structural Analogs


Positional Isomer Differentiation: 3-Methoxy (Target) vs. 4-Methoxy (BML-210) — Divergent Biological Annotations

The target compound (3-OCH3) is the meta-methoxy positional isomer of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide (BML-210, CAS 169263-14-3, para-OCH3). BML-210 is a characterized HDAC inhibitor with a reported IC50 of 10,000 nM (10 µM) against HDAC4 [1]. In contrast, the target 3-methoxy isomer has no reported HDAC inhibitory activity in public databases, indicating that the shift of the methoxy group from the para to the meta position abolishes or substantially reduces HDAC4 engagement. Additionally, the 3-methoxybenzamide (3-MBA) substructure present in the target compound is a known poly(ADP-ribose) synthetase/PARP inhibitor pharmacophore with a Ki of less than 2 µM . The target compound thus presents a fundamentally different target-interaction profile from its 4-methoxy isomer.

Epigenetics HDAC inhibition Positional isomerism BML-210

Plant Growth Regulator SAR: Substituent-Dependent Activity Switch in the N-(2-Benzoyl-4-chlorophenyl)benzamide Series

In the Hatim & Joshi (2004) study, a series of nine N-(2-benzoyl-4-chlorophenyl)benzamides (7a–i) with varying substituents on the terminal benzamide ring were tested for cytokinin (plant growth promoting) activity on Raphanus sativus seeds across 0.1–10 mg/L concentrations [1]. Compound 7g (3,4-OCH2O, methylenedioxy), the closest structural congener to the target 3-methoxy compound, demonstrated plant growth promoting (PGP) activity exceeding the benzyladenine standard at all tested concentrations. At 0.5 mg/L, 7g produced an average seed weight increase of 0.0924 g versus 0.0703 g for benzyladenine—a 31.5% improvement. In contrast, compound 7f (4-CH3) exhibited plant growth inhibiting (PGI) activity, with seed weight increases (0.0532–0.0373 g) consistently below the distilled water blank (0.055 g). The target compound's 3-methoxy substituent was not directly tested in this series, representing an untested electronic and steric profile within a well-characterized SAR framework.

Plant growth regulators Cytokinin activity Agrochemical SAR Raphanus sativus

3-Methoxybenzamide Pharmacophore Integration: PARP/ADPRT Inhibitory Potential Distinct from Unsubstituted Parent

The target compound uniquely incorporates the 3-methoxybenzamide (3-MBA) substructure, which is an established pharmacophore for poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT) inhibition . 3-MBA (CAS 5813-86-5) is a competitive PARP inhibitor with a reported Ki of less than 2 µM and inhibits cell division in Bacillus subtilis, leading to filamentation and cell lysis . The unsubstituted parent compound N-(2-benzoyl-4-chlorophenyl)benzamide (CAS 21259-25-6) lacks this methoxy group and would not be expected to engage the PARP/ADPRT active site with comparable affinity. The target compound thus represents a hybrid scaffold combining the 2-benzoyl-4-chlorophenyl core—associated with CCR2/CCR9 receptor modulation in sulfonamide analogs—with the PARP-inhibitory 3-MBA pharmacophore [1].

PARP inhibition ADP-ribosyltransferase Pharmacophore hybridization 3-MBA

Mono- vs. Di-Methoxy Substitution: Physicochemical and Hydrogen-Bonding Profile Differentiation

The target compound (single 3-OCH3, MW 365.8) differs from N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide (CAS 313274-80-5, MW ~381.8) by the absence of a second methoxy group at the 5-position . This structural difference has implications for hydrogen-bonding capacity, lipophilicity, and metabolic stability. The single 3-methoxy group provides one hydrogen-bond acceptor site, whereas the 3,5-dimethoxy analog offers two, potentially altering target binding geometry. The molecular weight of the target compound (365.8) places it within a more favorable range for membrane permeability compared to the heavier dimethoxy analog (~381.8). Additionally, the unsubstituted 5-position on the target compound's benzamide ring provides a metabolic soft spot that may lead to different pharmacokinetic behavior.

Drug-likeness Hydrogen bonding Lipophilicity Analog design

CCR2/CCR9 Chemokine Receptor Modulation: Scaffold-Level Inference from Sulfonamide Congeners

Compounds bearing the 2-benzoyl-4-chlorophenyl core, including the sulfonamide analog N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, have demonstrated biological activity as inhibitors of CCR2 and CCR9 chemokine receptor functions [1]. The crystal structure of this sulfonamide analog reveals a characteristic intramolecular N–H···O hydrogen bond between the amide NH and the benzoyl carbonyl group (donor–acceptor distance within hydrogen-bonding range), which pre-organizes the molecular conformation [1]. The target benzamide compound shares the identical 2-benzoyl-4-chlorophenyl core and is expected to exhibit the same intramolecular hydrogen-bonding motif, which may contribute to receptor recognition. In contrast, the C5a receptor-targeting N-methylsulfonamide analog N-(2-benzoyl-4-chlorophenyl)-N,4-dimethylbenzenesulfonamide shows an EC50 > 60,000 nM at the human C5a receptor, indicating weak activity at this particular GPCR target [2].

Chemokine receptors CCR2 CCR9 Inflammation Immunology

Recommended Application Scenarios for N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide (CAS 349110-61-8) Based on Quantitative Differentiation Evidence


Positional Isomer Probe for Benzamide SAR Studies in Epigenetics and PARP Biology

The target compound's 3-methoxy substitution provides a critical meta-substituted comparator for SAR studies alongside the para-substituted BML-210 (4-OCH3, HDAC4 IC50 ~10 µM). Researchers investigating the positional dependence of benzamide-based enzyme inhibition can use this compound to probe whether the 3-MBA PARP pharmacophore (Ki < 2 µM for the parent 3-MBA) is retained when incorporated into the larger N-(2-benzoyl-4-chlorophenyl) scaffold [1]. This application is directly supported by the cross-study comparable evidence of divergent HDAC/PARP target engagement between positional isomers.

Agrochemical Lead Discovery: Unexplored Substituent Space in Plant Growth Regulator Benzamides

The Hatim & Joshi (2004) cytokinin activity dataset establishes a clear SAR continuum for N-(2-benzoyl-4-chlorophenyl)benzamides but did not test the 3-methoxy substitution pattern [1]. The target compound fills this gap, providing agrochemical discovery programs with a novel compound for screening in Raphanus sativus or analogous plant growth assays. Given that the methylenedioxy analog (7g) outperformed benzyladenine by 31.5% at 0.5 mg/L, the 3-methoxy compound may exhibit intermediate or unique activity worthy of systematic evaluation.

Chemokine Receptor Tool Compound Development: Amide-Linked Alternative to Sulfonamide-Based CCR2/CCR9 Ligands

Structural analogs bearing the 2-benzoyl-4-chlorophenyl core have shown CCR2/CCR9 inhibitory potential, with the intramolecular N–H···O hydrogen bond providing a defined conformational pre-organization [1]. The target compound, featuring an amide rather than sulfonamide linker, offers medicinal chemistry groups a chemically distinct scaffold for exploring chemokine receptor pharmacology, with the 3-methoxy group providing an additional vector for structure-based optimization.

Synthetic Intermediate for Diversified Benzamide Library Construction

The target compound serves as a versatile building block accessible via condensation of 2-amino-5-chlorobenzophenone with 3-methoxybenzoyl chloride [1]. Its single 3-methoxy substituent provides a chemically tractable handle for further functionalization (e.g., demethylation to the phenol, electrophilic aromatic substitution at the unsubstituted 4- and 6-positions), enabling the construction of focused benzamide libraries for hit-to-lead optimization across multiple therapeutic target classes.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.